REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]2[C:8](=[CH:9][CH:10]=1)[NH:7][N:6]=[CH:5]2.[CH3:11][N:12](C=O)C>[Cl-].[Cl-].[Zn+2].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[NH:12]1[C:11]2=[N:7][CH:8]=[C:4]([C:5]#[N:6])[CH:3]=[C:2]2[CH:10]=[CH:9]1 |f:2.3.4,^1:22,24,43,62|
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Name
|
|
Quantity
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10 g
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Type
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reactant
|
Smiles
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BrC=1C=C2C=NNC2=CC1
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Name
|
|
Quantity
|
110 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
3.58 g
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Type
|
catalyst
|
Smiles
|
[Cl-].[Cl-].[Zn+2]
|
Name
|
|
Quantity
|
3.52 g
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
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UNSPECIFIED
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Setpoint
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80 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The solvent was evaporated
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Type
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CUSTOM
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Details
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the residue separated by silicagel chromatography (100 g column)
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Type
|
WASH
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Details
|
ethyl acetate as eluent (gradient elution)
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Type
|
CUSTOM
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Details
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The resulting solid was partitioned between water (200 mL)/CH2Cl2 (100 mL)
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Type
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EXTRACTION
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Details
|
the aqueous phase extracted with more CH2Cl2 (4×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined organic extracts were dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC=2C1=NC=C(C2)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.48 g | |
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |